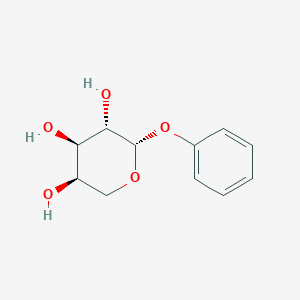
phenyl beta-D-arabinopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl beta-D-arabinopyranoside is a chemical compound with the molecular formula C11H14O5 It is a derivative of arabinose, a five-carbon sugar, and is characterized by the presence of a phenyl group attached to the beta-D-arabinopyranoside moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl beta-D-arabinopyranoside can be synthesized through the glycosylation of arabinose with phenol. The reaction typically involves the use of a glycosyl donor, such as a protected arabinose derivative, and a glycosyl acceptor, such as phenol. The reaction is catalyzed by an acid catalyst, such as trifluoromethanesulfonic acid, under anhydrous conditions. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl beta-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups on the arabinopyranoside moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Phenolic derivatives and quinones.
Reduction: Alcohols and alkanes.
Substitution: Ester and ether derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl beta-D-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a substrate for glycosidase enzymes.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of phenyl beta-D-arabinopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for glycosidase enzymes, which catalyze the hydrolysis of the glycosidic bond, releasing the phenyl group and arabinose. This interaction can modulate various biochemical pathways and cellular processes, depending on the specific enzyme or receptor involved.
Vergleich Mit ähnlichen Verbindungen
Phenyl beta-D-arabinopyranoside can be compared with other similar compounds, such as:
Phenyl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of arabinose.
Phenyl beta-D-galactopyranoside: Contains a galactose moiety.
Phenyl beta-D-mannopyranoside: Contains a mannose moiety.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the configuration of the arabinose moiety and the presence of the phenyl group
Eigenschaften
CAS-Nummer |
72351-09-8 |
|---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C11H14O5/c12-8-6-15-11(10(14)9(8)13)16-7-4-2-1-3-5-7/h1-5,8-14H,6H2/t8-,9-,10+,11+/m1/s1 |
InChI-Schlüssel |
RTBHKOWSOJOEPS-ZNSHCXBVSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
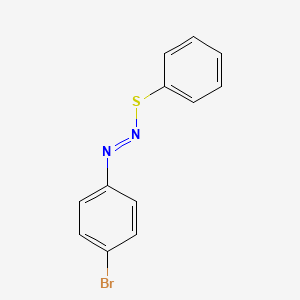
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)


![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
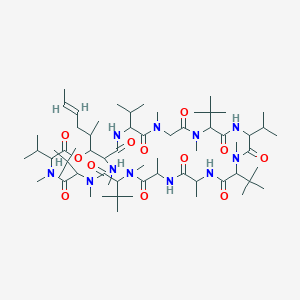
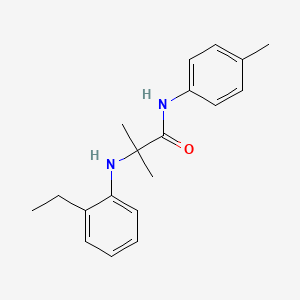
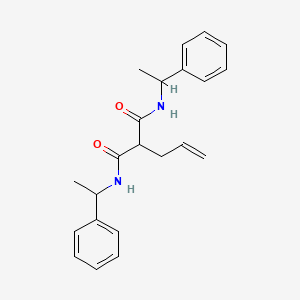
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
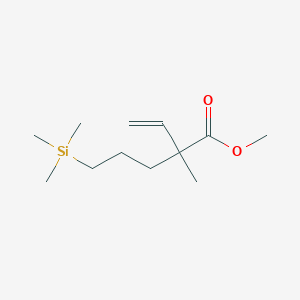
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
